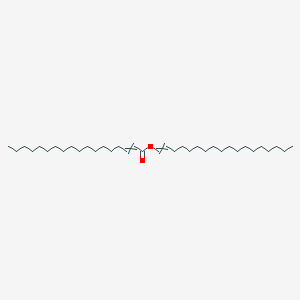
Octadec-1-EN-1-YL octadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-1-EN-1-YL octadec-2-enoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its long carbon chain, which makes it hydrophobic and useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-1-EN-1-YL octadec-2-enoate typically involves the esterification reaction between octadec-1-en-1-ol and octadec-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of a continuous flow reactor also helps in maintaining consistent product quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Octadec-1-EN-1-YL octadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Octadec-2-enoic acid.
Reduction: Octadec-1-en-1-ol.
Substitution: Various substituted esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Octadec-1-EN-1-YL octadec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of Octadec-1-EN-1-YL octadec-2-enoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadec-1-ene: A similar compound with a single double bond in the carbon chain.
Octadec-2-enoic acid: The acid counterpart of the ester.
Octadec-1-en-1-ol: The alcohol counterpart of the ester.
Uniqueness
Octadec-1-EN-1-YL octadec-2-enoate is unique due to its dual functionality as both an ester and an unsaturated compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.
Eigenschaften
CAS-Nummer |
77045-70-6 |
|---|---|
Molekularformel |
C36H68O2 |
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
octadec-1-enyl octadec-2-enoate |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
InChI-Schlüssel |
VTPDOTGLYQPQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


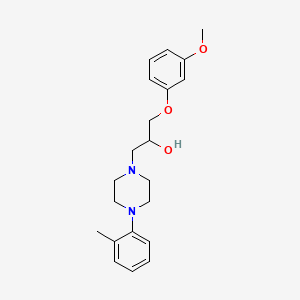

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
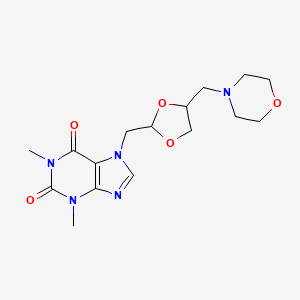
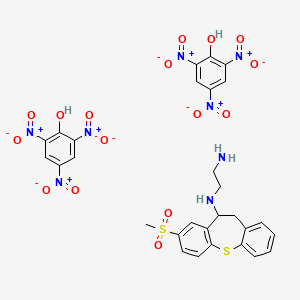
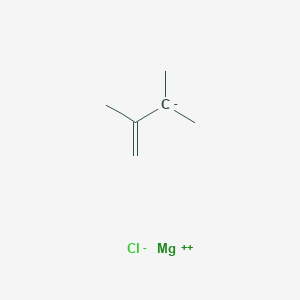
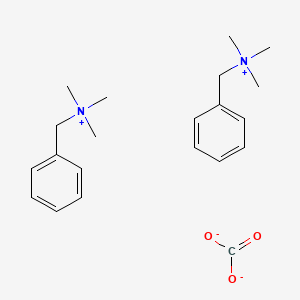
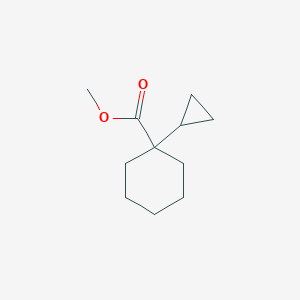
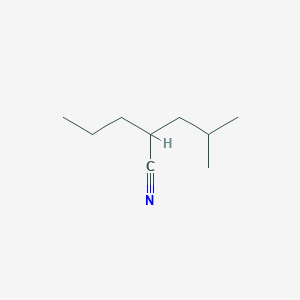

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
